molecular formula C38H42N4 B14279143 2,2'-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) CAS No. 155400-76-3

2,2'-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline)

Cat. No.: B14279143
CAS No.: 155400-76-3
M. Wt: 554.8 g/mol
InChI Key: VRXVXSFBVHTIOI-UHFFFAOYSA-N
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Description

2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) is a complex organic compound known for its unique structural properties This compound features a hexane backbone with two phenanthroline units attached via butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) typically involves the reaction of 9-butyl-1,10-phenanthroline with hexane-1,6-diyl dihalide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or toluene, and the reaction is often catalyzed by a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) can undergo various chemical reactions, including:

    Oxidation: The phenanthroline units can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized phenanthroline derivatives.

    Reduction: Reduced phenanthroline derivatives.

    Substitution: Substituted phenanthroline derivatives with various functional groups.

Scientific Research Applications

2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Studied for its potential as a DNA intercalator, which can be useful in genetic research.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism by which 2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) exerts its effects is primarily through its ability to form stable complexes with metal ions. The phenanthroline units act as chelating agents, binding to metal ions and stabilizing them. This interaction can influence various molecular pathways, depending on the specific metal ion involved.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.

    1,10-Phenanthroline: A simpler analog without the hexane and butyl groups.

    2,2’-Biquinoline: Similar structure but with quinoline units instead of phenanthroline.

Uniqueness

2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) is unique due to its extended hexane backbone and butyl groups, which provide additional flexibility and steric hindrance. This can lead to the formation of more stable and selective complexes compared to its simpler analogs.

Properties

CAS No.

155400-76-3

Molecular Formula

C38H42N4

Molecular Weight

554.8 g/mol

IUPAC Name

2-butyl-9-[6-(9-butyl-1,10-phenanthrolin-2-yl)hexyl]-1,10-phenanthroline

InChI

InChI=1S/C38H42N4/c1-3-5-11-31-23-19-27-15-17-29-21-25-33(41-37(29)35(27)39-31)13-9-7-8-10-14-34-26-22-30-18-16-28-20-24-32(12-6-4-2)40-36(28)38(30)42-34/h15-26H,3-14H2,1-2H3

InChI Key

VRXVXSFBVHTIOI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCCCCC4=NC5=C(C=CC6=C5N=C(C=C6)CCCC)C=C4)C=C1

Origin of Product

United States

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